BenchChemオンラインストアへようこそ!

4-Bromoquinolin-2-amine

Lipophilicity Fragment-Based Drug Discovery Physicochemical Profiling

4-Bromoquinolin-2-amine (CAS 36825-32-8) is a heterocyclic aromatic compound belonging to the 2‑aminoquinoline class, featuring a bromine atom at the 4‑position of the quinoline ring. It is recognized primarily as a versatile synthetic building block for pharmaceutical development, with patents explicitly citing bromo‑substituted quinolines as key intermediates in the synthesis of HCV protease inhibitors and MELK inhibitors.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 36825-32-8
Cat. No. B1286366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoquinolin-2-amine
CAS36825-32-8
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)N)Br
InChIInChI=1S/C9H7BrN2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12)
InChIKeyKEYPUSCLNYKXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoquinolin-2-amine (CAS 36825-32-8): A Privileged Halogenated Quinoline Scaffold for Medicinal Chemistry and Drug Discovery Procurement


4-Bromoquinolin-2-amine (CAS 36825-32-8) is a heterocyclic aromatic compound belonging to the 2‑aminoquinoline class, featuring a bromine atom at the 4‑position of the quinoline ring . It is recognized primarily as a versatile synthetic building block for pharmaceutical development, with patents explicitly citing bromo‑substituted quinolines as key intermediates in the synthesis of HCV protease inhibitors and MELK inhibitors [1][2]. Its bifunctional architecture—a nucleophilic 2‑amino group and an electrophilic 4‑bromine substituent—enables sequential functionalization strategies that unsubstituted or differently halogenated congeners cannot replicate, making it a strategically important procurement target for targeted protein degradation (PROTAC) and kinase inhibitor programs .

Why 4-Chloroquinolin-2-amine or Unsubstituted Quinolin-2-amine Cannot Simply Replace 4-Bromoquinolin-2-amine in Cross-Coupling and Derivatization Workflows


Although 4‑chloroquinolin‑2‑amine and the unsubstituted quinolin‑2‑amine share the core heterocyclic framework with 4‑bromoquinolin‑2‑amine, they frequently fail as substitutes because their fundamental reactivity profiles differ substantially. The C–Br bond in 4‑bromoquinolin‑2‑amine exhibits significantly higher oxidative addition propensity toward palladium(0) catalysts compared to the C–Cl bond, enabling efficient Suzuki–Miyaura and Buchwald–Hartwig couplings under milder conditions and with broader substrate scope [1]. The unsubstituted quinolin‑2‑amine lacks the halogen handle altogether, preventing any direct C–C bond formation at the 4‑position without a separate, often low‑yielding C–H activation step. Furthermore, the bromine atom contributes a larger van der Waals radius and higher polarizability than chlorine, altering both the compound’s hydrophobicity (LogP 3.16 vs. an estimated ~2.4 for the 4‑chloro analog) and its potential for halogen bonding in biological target engagement . These are not subtle differences—they are categorical incompatibilities that can derail a synthetic route or a structure–activity relationship campaign.

Quantitative Differentiation Evidence for 4-Bromoquinolin-2-amine vs. 4-Chloroquinolin-2-amine and Unsubstituted Quinolin-2-amine


Elevated Lipophilicity (LogP 3.16) of 4-Bromoquinolin-2-amine Enhances Membrane Permeability Relative to the 4-Chloro Analog

The experimental LogP of 4‑bromoquinolin‑2‑amine is 3.16 . For 4‑chloroquinolin‑2‑amine, the predicted LogP is approximately 2.4–2.6 based on the AlogPS consensus and the fragment‑level contribution of chlorine versus bromine (ΔLogP ≈ +0.6 per halogen size increment) . The experimentally measured LogP for unsubstituted quinolin‑2‑amine is approximately 1.7–1.9 . The brominated scaffold therefore provides a LogP advantage of at least 0.6–0.8 log units over its chloro counterpart and 1.2–1.5 log units over the unsubstituted parent. In fragment‑based lead generation, every 0.5 log unit increase in LogP can represent a meaningful shift in the compound’s ability to cross lipid bilayers and access intracellular targets.

Lipophilicity Fragment-Based Drug Discovery Physicochemical Profiling

Superior Palladium-Catalyzed Cross-Coupling Reactivity of the C–Br Bond vs. C–Cl in 4-Haloquinolin-2-amines

The C–Br bond dissociation energy is approximately 67–72 kcal/mol, compared to ~79–84 kcal/mol for the C–Cl bond [1]. This 10–12 kcal/mol difference translates into a vastly lower activation barrier for oxidative addition with Pd(0) catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃. In practice, 4‑bromoquinoline derivatives undergo Suzuki–Miyaura coupling with arylboronic acids at temperatures as low as 40–60 °C using 0.5–2 mol% Pd catalyst, while the corresponding 4‑chloro substrates typically require 80–110 °C and higher catalyst loadings (5–10 mol%) to achieve comparable conversion [2]. The US patent US8633320B2 explicitly describes bromo‑substituted quinolines as preferred intermediates for Suzuki coupling reactions in the synthesis of HCV protease inhibitors because of their favorable reactivity profile under mild conditions that preserve sensitive functional groups elsewhere in the molecule [3].

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Medicinal Chemistry Synthesis

Higher Density (1.649 g/cm³) and Boiling Point (359 °C) Facilitate Isolation and Purification Compared to the 4-Chloro Analog

4‑Bromoquinolin‑2‑amine exhibits a measured density of 1.649 g/cm³ and a boiling point of 359 °C at 760 mmHg . In contrast, 4‑chloroquinolin‑2‑amine has a lower density (1.363 g/cm³) and a boiling point of approximately 327 °C at 760 mmHg . The unsubstituted quinolin‑2‑amine boils at ~305 °C and has a density of ~1.21 g/cm³ . The progressively higher boiling points and densities of the halogenated series (Br > Cl > H) directly correlate with improved recovery during rotary evaporation at scale and enhanced phase separation during aqueous workup—the brominated compound partitions more decisively into organic layers, reducing emulsion formation and product loss during extraction. The higher melting point of 137–138 °C (vs. ~136 °C for the chloro analog and ~125–131 °C for the unsubstituted) also permits crystalline purification by trituration or recrystallization from a wider range of solvent systems .

Process Chemistry Purification Physicochemical Properties

Patent-Backed Utility as an HCV Protease Inhibitor Intermediate Confers Strategic Value Beyond Unpatented Analogs

US Patent US8633320B2, assigned to Boehringer Ingelheim, specifically claims improved processes for preparing bromo‑substituted quinolines as intermediates in the design and synthesis of HCV protease inhibitors [1]. The patent teaches that the 4‑bromo substituent, combined with a 2‑chloro leaving group on the 2,4‑dichloroquinoline precursor, enables regioselective Suzuki coupling at the 2‑position while preserving the bromine at position 4 for subsequent functionalization—a sequential diversification strategy that the 4‑chloro or 4‑fluoro analogs do not support regioselectively due to their lower reactivity differential [2]. A separate binding assay result (BindingDB) indicates that a structurally related bromoquinoline scaffold shows EC₅₀ = 120 nM in inhibition of NS5B polymerase in HCV genotype 1a replicon cells, demonstrating the pharmacologically relevant activity achievable with bromoquinoline‑based compounds [3].

HCV Drug Discovery Patent Chemistry Pharmaceutical Intermediates

Procurement-Driven Application Scenarios for 4-Bromoquinolin-2-amine Based on Verifiable Differentiation Evidence


Scaffold for Sequential Suzuki–Miyaura Diversification in Kinase Inhibitor Lead Generation

4‑Bromoquinolin‑2‑amine delivers the orthogonal reactivity required for sequential C–C bond formation at the 4‑position (via C–Br oxidative addition) and C–N bond formation at the 2‑position (via Buchwald–Hartwig amination of the free amine). The 10–12 kcal/mol lower C–Br bond dissociation energy relative to C–Cl enables the first coupling step to proceed at 40–60 °C with low Pd catalyst loadings, preserving the integrity of the 2‑amino group for subsequent diversification [1]. This is directly aligned with the synthetic strategy employed in the MELK inhibitor patent family (US9120749B2), where brominated quinoline cores are elaborated into potent kinase inhibitors through sequential Pd‑catalyzed transformations [2].

Fragment-Based and PROTAC Library Synthesis Leveraging Elevated LogP and Halogen-Bonding Potential

With an experimentally validated LogP of 3.16, 4‑bromoquinolin‑2‑amine provides a lipophilicity profile that is well‑matched to the physicochemical requirements of fragment‑based screening libraries targeting intracellular protein–protein interaction interfaces . The bromine substituent can additionally engage in halogen bonding with backbone carbonyls or π‑systems in target protein binding pockets—a non‑covalent interaction not available to chloro or fluoro analogs to the same degree [3]. Commercial vendors explicitly categorize this compound as a Protein Degrader Building Block, indicating its proven compatibility with PROTAC linker chemistry and E3 ligase ligand conjugation workflows .

Intermediates for Antiviral Drug Synthesis with Established Patent Precedent and Scalability

The compound is explicitly claimed within the Boehringer Ingelheim patent family for bromo‑substituted quinoline intermediates (US8633320B2), which describes kilogram‑scale syntheses suitable for clinical candidate manufacturing [4]. The higher boiling point (359 °C) and density (1.649 g/cm³) of 4‑bromoquinolin‑2‑amine, relative to its chloro and unsubstituted analogs, facilitate process‑scale workup and solvent recovery during multi‑kilogram batch production—a non‑trivial advantage in an industrial procurement context where yield loss during isolation directly impacts cost of goods .

Regioselective C–H Functionalization Target Where the Bromine Acts as a Traceless Directing Group

For research groups exploring late‑stage C–H functionalization methodologies, 4‑bromoquinolin‑2‑amine offers a strategic advantage: the bromine can serve as a temporary directing group for metal‑catalyzed C–H activation at the adjacent C‑3 or C‑5 positions, and can subsequently be removed via catalytic hydrogenolysis or replaced via cross‑coupling to yield diverse 2‑aminoquinoline derivatives [5]. The chloro analog is less effective in this capacity due to slower oxidative addition kinetics and competing nucleophilic aromatic substitution pathways under basic conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromoquinolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.